3-Methyl-4-(propane-2-sulfonamido)benzoic acid
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Overview
Description
3-Methyl-4-(propane-2-sulfonamido)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a methyl group at the 3-position and a propane-2-sulfonamido group at the 4-position on the benzoic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(propane-2-sulfonamido)benzoic acid can be achieved through several synthetic routesThe reaction conditions typically involve the use of sulfonating agents such as sulfur trioxide or chlorosulfonic acid, followed by the reaction with propane-2-amine under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as crystallization and chromatography is essential to obtain high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(propane-2-sulfonamido)benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The sulfonamido group can be reduced to an amine under reducing conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Nitrating agents like nitric acid (HNO₃) and halogenating agents like bromine (Br₂) in the presence of a catalyst.
Major Products Formed
Oxidation: this compound can be converted to 3-carboxy-4-(propane-2-sulfonamido)benzoic acid.
Reduction: The sulfonamido group can be reduced to 3-Methyl-4-(propane-2-aminomethyl)benzoic acid.
Substitution: Products such as 3-Methyl-4-(propane-2-sulfonamido)-2-nitrobenzoic acid or 3-Methyl-4-(propane-2-sulfonamido)-2-bromobenzoic acid.
Scientific Research Applications
3-Methyl-4-(propane-2-sulfonamido)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 3-Methyl-4-(propane-2-sulfonamido)benzoic acid involves its interaction with specific molecular targets. The sulfonamido group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The aromatic ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-enzyme complex. These interactions can modulate biochemical pathways and exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Methylbenzoic acid: Lacks the sulfonamido group, making it less versatile in terms of chemical reactivity and biological activity.
4-(Propane-2-sulfonamido)benzoic acid: Lacks the methyl group, which may affect its steric and electronic properties.
3-Methyl-4-nitrobenzoic acid: Contains a nitro group instead of a sulfonamido group, leading to different chemical reactivity and biological activity
Uniqueness
3-Methyl-4-(propane-2-sulfonamido)benzoic acid is unique due to the presence of both the methyl and sulfonamido groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H15NO4S |
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Molecular Weight |
257.31 g/mol |
IUPAC Name |
3-methyl-4-(propan-2-ylsulfonylamino)benzoic acid |
InChI |
InChI=1S/C11H15NO4S/c1-7(2)17(15,16)12-10-5-4-9(11(13)14)6-8(10)3/h4-7,12H,1-3H3,(H,13,14) |
InChI Key |
VVPWYEQNOWEEKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)NS(=O)(=O)C(C)C |
Origin of Product |
United States |
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